Hydroformylation Isomer Ratio: Branched vs. Linear Aldehyde Selectivity
In the rhodium-catalyzed hydroformylation of allyl alcohol, a key industrial route to C4 diols, the reaction produces a mixture of hydroxyaldehyde isomers. 3-Hydroxy-2-methylpropanal (the branched isomer) is generated with a selectivity of 11%, while 4-hydroxybutanal (the linear isomer) dominates at 79% [1]. This demonstrates that 3-hydroxy-2-methylpropanal is the kinetically disfavored, minor isomer, making its isolation and purification a non-trivial challenge. Procurement decisions must account for this low natural abundance, which directly impacts commercial availability and cost.
| Evidence Dimension | Isomer Selectivity in Allyl Alcohol Hydroformylation |
|---|---|
| Target Compound Data | 11% |
| Comparator Or Baseline | 4-Hydroxybutanal: 79% |
| Quantified Difference | 68 percentage points lower selectivity |
| Conditions | Rhodium-catalyzed hydroformylation of allyl alcohol (industrial process conditions) |
Why This Matters
The 7:1 ratio favoring the linear isomer necessitates specialized separation techniques and significantly impacts the cost and supply chain dynamics for users requiring the branched isomer for downstream branched diol or pharmaceutical applications.
- [1] GPC Chem. 2-Methyl-1,3-propanediol (MPO/MP DIOL) Cas No.: 2163-42-0 - News. Dec 04, 2024. Available at: https://m.gpcchem.com/news/2-methyl-1-3-propanediol-mpo-mp-diol-82977107.html. View Source
